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1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Cat. No.: B2871999
CAS No.: 926216-03-7
M. Wt: 182.19
InChI Key: BIHMTOQLCAYODT-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental platforms in drug discovery, with estimates suggesting they are present in approximately 85% of all bioactive compounds. tandfonline.comnih.govtandfonline.com The strategic introduction of fluorine atoms into these heterocyclic structures has become a cornerstone of modern medicinal chemistry. tandfonline.comtandfonline.com

The first fluorinated drug, Fludrocortisone, was approved in 1954, and since then, the number of fluorinated pharmaceuticals has grown exponentially. tandfonline.comtandfonline.com Today, fluorinated compounds represent about 20% of all drugs on the market, including a significant number of blockbuster pharmaceuticals like Lipitor and Fluoxetine. tandfonline.comnih.govtandfonline.comrsc.org

The utility of fluorine in drug design stems from its unique properties. The carbon-fluorine (C-F) bond is highly polarized and stronger than a carbon-hydrogen bond, yet fluorine's steric size is only slightly larger than that of hydrogen. tandfonline.comtandfonline.com This combination allows for subtle but impactful modifications to a molecule's properties. chim.it Incorporating fluorine can significantly alter a compound's pharmacokinetic and pharmacodynamic profiles by modulating its acidity/basicity, metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govchim.it Because the C-F bond is rare in nature, its presence can enhance metabolic stability, thereby improving a drug's half-life. tandfonline.comtandfonline.com

Impact of Fluorine Substitution on Molecular Properties

Property Affected Consequence of Fluorination
Metabolic Stability Increased due to the high strength of the C-F bond, often leading to a longer drug half-life. tandfonline.comtandfonline.com
Lipophilicity Can be altered; fluoro-arenes are often more lipophilic, which can enhance membrane permeability. nih.govrsc.org
Acidity/Basicity (pKa) The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups. tandfonline.comnih.govtandfonline.com
Binding Affinity Fluorine can form unique interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, improving binding. tandfonline.comnih.gov

| Bioavailability | Improved through the modulation of the above properties. tandfonline.comnih.govtandfonline.com |

Overview of the 1,4-Diazepane Scaffold in Advanced Organic Synthesis

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This scaffold is recognized in the medicinal chemistry community as a "privileged structure" due to its recurrence in a wide array of biologically active compounds. jocpr.com

Derivatives of 1,4-diazepane have demonstrated a vast range of pharmacological activities. researchgate.net They are central to the development of agents with antipsychotic, anxiolytic, anticonvulsant, anthelmintic, antibacterial, antifungal, and anticancer properties. semanticscholar.orgnih.gov The famed benzodiazepine (B76468) class of drugs, which includes well-known anxiolytics, are built upon a fused benzene (B151609) and diazepine (B8756704) ring system. mdpi.comnih.gov

Given their therapeutic importance, significant research has been dedicated to developing efficient synthetic routes to 1,4-diazepane and its derivatives. nih.gov Common synthetic strategies include the condensation of diamines with carbonyl compounds and various intramolecular cyclization reactions. mdpi.comnih.gov The versatility of the 1,4-diazepane scaffold also makes it a valuable intermediate for the synthesis of more complex, fused-ring heterocyclic systems. nih.gov

Reported Biological Activities of 1,4-Diazepane Derivatives

Activity Description
Anticonvulsant Used to manage seizures. nih.govnih.gov
Anxiolytic Used to relieve anxiety. nih.govnih.gov
Antipsychotic Used to manage psychosis. semanticscholar.orgnih.gov
Anticancer Shows potential in inhibiting tumor growth. semanticscholar.orgnih.gov
Antibacterial/Antifungal Active against various microbial pathogens. semanticscholar.orgnih.gov

| Anthelmintic | Used to expel parasitic worms. nih.gov |

Research Landscape of 1-(2,2,2-Trifluoroethyl)-1,4-Diazepane and Analogues

The research landscape for this compound itself is sparse, with major chemical databases noting a lack of specific literature data for the compound. uni.lu It is commercially available, suggesting its role as a building block or intermediate in synthetic chemistry rather than an end-product with well-documented biological activity. scbt.com

The scientific interest in this molecule can be inferred from its constituent parts. It combines the biologically significant 1,4-diazepane scaffold with a 2,2,2-trifluoroethyl group—a common moiety used to introduce fluorine into a molecule. Researchers in drug discovery programs likely utilize this compound to synthesize novel, more complex fluorinated diazepane derivatives for biological screening. The trifluoroethyl group can impart the beneficial properties associated with fluorination, while the diazepane core provides a proven pharmacophore.

Research on structural analogues further illustrates the interest in this chemical space. For instance, the isomer 2-(2,2,2-Trifluoroethyl)-1,4-diazepane is also available for research purposes. chiralen.com Broader studies on other diazepine analogues, such as thiadiazolo-[3,2-a] tandfonline.comnih.govdiazepines, have explored their potential as hypnotic agents, highlighting the continued investigation into the therapeutic possibilities of the diazepine core structure. researchgate.net The development of novel 1,4-diazepane-based ligands for sigma receptors, which are implicated in neurodegenerative disorders, further underscores the ongoing relevance of this scaffold in medicinal chemistry. nih.gov Therefore, while this compound is not a widely published molecule, it represents the confluence of two highly active areas of chemical research and serves as a valuable tool for creating next-generation therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13F3N2 B2871999 1-(2,2,2-Trifluoroethyl)-1,4-diazepane CAS No. 926216-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)6-12-4-1-2-11-3-5-12/h11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHMTOQLCAYODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926216-03-7
Record name 1-(2,2,2-trifluoroethyl)-1,4-diazepane
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Synthetic Methodologies and Strategies for 1 2,2,2 Trifluoroethyl 1,4 Diazepane and Analogues

Direct N-Alkylation and Cyclization Approaches

Traditional synthetic approaches to 1-(2,2,2-trifluoroethyl)-1,4-diazepane and its analogues often rely on a stepwise construction. This typically involves either the formation of the diazepane ring followed by the introduction of the 2,2,2-trifluoroethyl group, or the synthesis of a precursor already bearing the fluoroalkyl group which is then cyclized.

Strategies for Introducing the 2,2,2-Trifluoroethyl Moiety

The incorporation of a 2,2,2-trifluoroethyl group onto a nitrogen atom is a key step in the synthesis of the target compound. This can be achieved through several methods, most notably direct N-alkylation or reductive amination.

Direct N-Alkylation: This is a common method for forming C-N bonds. In the context of synthesizing this compound, this would typically involve the reaction of a 1,4-diazepane precursor with a suitable 2,2,2-trifluoroethylating agent. Reagents such as 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) are powerful electrophiles used for this purpose. The high reactivity of the triflate leaving group facilitates the nucleophilic attack by the amine nitrogen.

Another potential alkylating agent is 2,2,2-trifluoroethyl iodide or bromide, which can react with 1,4-diazepane, often in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base is crucial to optimize the reaction yield and minimize side reactions.

Reductive Amination: This powerful and widely used reaction in medicinal chemistry offers an alternative route. sciforum.net It involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. documentsdelivered.comgoogle.com For the synthesis of this compound, this could theoretically involve the reaction of 1,4-diazepane with trifluoroacetaldehyde, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. documentsdelivered.comgoogle.com Acetic acid is often used as a catalyst to facilitate imine formation. documentsdelivered.com

Method Reagents Key Features
Direct N-Alkylation1,4-Diazepane, 2,2,2-Trifluoroethyl triflate/halide, BaseDirect formation of the C-N bond. Requires a reactive trifluoroethylating agent.
Reductive Amination1,4-Diazepane, Trifluoroacetaldehyde, Reducing Agent (e.g., STAB)Forms the C-N bond via an imine intermediate. Mild conditions are often possible.

Ring-Closing Reactions for 1,4-Diazepane Formation

The construction of the seven-membered 1,4-diazepane ring is a critical aspect of the synthesis. Various cyclization strategies can be employed, either before or after the introduction of the 2,2,2-trifluoroethyl group.

One common approach involves the reaction of a suitable diamine with a three-carbon dielectrophile. For instance, N-(2,2,2-trifluoroethyl)ethane-1,2-diamine could be reacted with a 1,3-dihalopropane in the presence of a base to facilitate a double N-alkylation, leading to the formation of the 1,4-diazepane ring.

Another strategy is the reductive cyclization of a precursor containing both the amine and a carbonyl or imine functionality. For example, a linear precursor with a terminal amine and an aldehyde or ketone separated by the appropriate number of atoms can be cyclized via intramolecular reductive amination.

Domino processes, which involve multiple bond-forming events in a single synthetic operation, have also been developed for the synthesis of 1,4-diazepanes. snnu.edu.cn These can be highly efficient, generating molecular complexity from simple starting materials in a step-economical fashion. snnu.edu.cn

Cyclization Strategy Starting Materials Description
Double N-AlkylationN-substituted Ethane-1,2-diamine, 1,3-DihalopropaneA stepwise or one-pot reaction to form the seven-membered ring through two C-N bond formations.
Intramolecular Reductive AminationLinear amino-aldehyde/ketoneFormation of the ring via an intramolecular imine/enamine followed by reduction.
Domino Reaction1,2-Diamines, Alkyl 3-oxohex-5-enoatesA cascade reaction sequence leading to the formation of the 1,4-diazepane ring in a single pot. snnu.edu.cn

Advanced Synthetic Transformations

Modern synthetic chemistry offers more sophisticated methods for the synthesis of complex molecules like this compound. Metal-catalyzed reactions, in particular, provide powerful tools for the formation of C-N and C-C bonds with high efficiency and selectivity.

Metal-Catalyzed Processes for Trifluoroethylated Diazepanes

A notable advanced strategy for the synthesis of fluorinated amines is the copper-catalyzed aminofluorination of alkenes and dienes. nih.gov This reaction allows for the simultaneous introduction of both an amino group and a fluorine atom across a double bond. nih.gov A study has demonstrated a copper-catalyzed three-component aminofluorination of alkenes and 1,3-dienes that provides direct entry to a wide range of β-fluoroalkylamines. documentsdelivered.comnih.gov

Significantly, this methodology has been successfully applied to a protected 1,4-diazepane derivative. The reaction of N-Boc–protected 1,4-diazepane with an alkene in the presence of a copper catalyst and a fluoride (B91410) source can lead to the formation of a fluoroalkylated diazepane. This demonstrates the feasibility of incorporating a fluorinated alkyl chain into the diazepane scaffold using this modern catalytic approach. The reaction proceeds under mild conditions and shows good tolerance for various functional groups. nih.gov

Reaction Catalyst Substrates Key Outcome
AminofluorinationCopper(II) hexafluoroacetylacetonateN-Boc–protected 1,4-diazepane, Alkene, Fluoride Source (Et₃N•3HF)Direct formation of a β-fluoroalkylamine derivative of 1,4-diazepane. nih.gov

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups into organic molecules, avoiding the need for pre-functionalized starting materials. nih.govnih.govresearchgate.net This strategy can be applied to introduce alkyl and fluoroalkyl groups onto various scaffolds.

While direct C-H trifluoroethylation of the 1,4-diazepane ring itself is not extensively documented, the palladium-catalyzed C-H functionalization of alicyclic amines, in general, has been reported. nih.govresearchgate.net These reactions often proceed via a directed C-H activation, where a coordinating group on the substrate directs the palladium catalyst to a specific C-H bond. For cyclic amines, this can enable functionalization at positions that are otherwise difficult to access. nih.gov

Furthermore, palladium-catalyzed methods for the direct trifluoroethylation of aromatic systems have been developed. snnu.edu.cn This could be applied to analogues of this compound that contain an aromatic moiety, allowing for late-stage modification of the molecule. These reactions often utilize specialized trifluoroethylating agents in combination with a palladium catalyst.

Method Catalyst Application Potential for Analogues
Transannular C-H FunctionalizationPalladium complexesFunctionalization of C-H bonds in alicyclic amines remote to the nitrogen atom. nih.govresearchgate.netCould potentially be adapted for the direct functionalization of the 1,4-diazepane ring.
Aromatic C-H TrifluoroethylationPalladium complexesDirect introduction of a trifluoroethyl group onto an aromatic ring. snnu.edu.cnUseful for synthesizing analogues of this compound that bear an aryl substituent.

Photoredox Catalysis in Fluorinated Heterocycle Synthesis

Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the formation of C-F and C-CF₃ bonds under mild conditions, making it a highly relevant strategy for the synthesis of fluorinated heterocycles. This approach allows for the generation of reactive radical intermediates that can participate in a variety of transformations, including the introduction of fluoroalkyl groups onto nitrogen-containing rings.

A key strategy for synthesizing the title compound could involve the direct trifluoroethylation of a pre-formed 1,4-diazepane scaffold. Research has demonstrated the feasibility of introducing a trifluoroethyl group onto various imidazoheterocycles using visible-light-induced photoredox catalysis. In these reactions, 1,1,1-trifluoro-2-iodoethane (B141898) serves as the trifluoroethyl radical source, which, upon activation by an excited photocatalyst, can engage in C-H functionalization of the heterocycle. This method is characterized by its mild reaction conditions, excellent regioselectivity, and high tolerance for various functional groups.

Another relevant photoredox-catalyzed approach is the C-H trifluoroethylamination of heteroarenes. This method utilizes N-trifluoroethyl hydroxylamine (B1172632) reagents in the presence of an iridium(III) photocatalyst to directly introduce a -NHCH₂CF₃ group. While this provides a different functionality, the underlying principle of generating a trifluoroethyl-containing radical and reacting it with a heterocycle is applicable. For the synthesis of this compound, a variation involving the N-alkylation of the diazepane amine with a trifluoroethyl radical generated under photocatalytic conditions represents a plausible and direct route.

Table 1: Representative Conditions for Photoredox-Catalyzed Trifluoroethylation of Heterocycles

ParameterCondition
Trifluoroethyl Source 1,1,1-trifluoro-2-iodoethane
Photocatalyst Ru(bpy)₃Cl₂ or Ir(ppy)₃
Light Source Blue LEDs
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)
Temperature Room Temperature

Cycloaddition Reactions in Diazepane Synthesis

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct ring systems with high efficiency and stereocontrol. For the synthesis of the 1,4-diazepane core, [5+2] cycloaddition reactions have proven to be particularly effective. nih.govresearchgate.netdocumentsdelivered.comresearchgate.net

A notable example is the rhodium-catalyzed multicomponent [5+2] cycloaddition between pyridines, 1-sulfonyl-1,2,3-triazoles, and alkynes. researchgate.netdocumentsdelivered.com This reaction proceeds through the formation of an air-stable azomethine ylide, which acts as the five-atom component. This ylide then undergoes a cycloaddition with an alkyne (the two-atom component) to furnish the seven-membered 1,4-diazepine ring with high yields. researchgate.net Subsequent reduction of the resulting diazepine (B8756704) would yield the saturated 1,4-diazepane scaffold. This methodology is significant as it allows for the construction of the biologically relevant diazepine core from simple, readily available starting materials in a single catalytic step. researchgate.netdocumentsdelivered.comresearchgate.net

To apply this strategy toward this compound, one could envision several approaches. The trifluoroethyl group could be introduced after the formation of the diazepane ring via standard N-alkylation. Alternatively, a precursor already containing the trifluoroethyl moiety could potentially be incorporated into the cycloaddition itself, although this would require careful selection of substrates to ensure compatibility with the catalytic cycle.

Table 2: Key Components of the [5+2] Cycloaddition for 1,4-Diazepine Synthesis

ComponentRole in ReactionExample
Pyridine Derivative Azomethine Ylide PrecursorPyridine
1-Sulfonyl-1,2,3-triazole Rhodium Carbene PrecursorN-Tosyl-1,2,3-triazole
Alkyne Two-Atom ComponentDimethyl acetylenedicarboxylate (B1228247) (DMAD)
Catalyst Ylide FormationRhodium(II) acetate

Biocatalytic Strategies for Fluorinated Scaffolds

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can provide unparalleled stereoselectivity, making them attractive for the synthesis of complex pharmaceutical compounds. While the direct biocatalytic synthesis of this compound has not been reported, several emerging biocatalytic strategies are relevant for the synthesis of fluorinated N-heterocyclic scaffolds. nih.gov

The synthesis of N-heterocycles can be achieved using various enzymes, including monoamine oxidases (MAOs), transaminases (TAs), and imine reductases (IREDs). researchgate.net These enzymes are particularly useful for creating chiral amines and can be employed in chemo-enzymatic routes to produce heterocyclic structures. kcl.ac.uk For instance, an IRED could be used for the asymmetric reduction of a cyclic imine precursor to a chiral diazepane.

More specifically related to fluorination, significant progress has been made in enzymatic methods for creating C-F bonds and introducing fluoroalkyl groups. nih.gov While the native fluorinase enzyme is known to catalyze the formation of a C-F bond from fluoride ions, its substrate scope is limited. acs.org More promising are engineered enzymes and the application of known enzymes to new-to-nature reactions. For example, nonheme iron enzymes have been engineered to generate trifluoromethyl radicals from hypervalent iodine(III) reagents, which can then be used in enantioselective alkene difunctionalization reactions. chemrxiv.org This demonstrates the potential for reprogramming enzymes to perform complex fluoroalkylation reactions. A future strategy for the target compound could involve an engineered enzyme, such as a reductive aminase, capable of utilizing a trifluoroethyl-containing substrate to directly alkylate a diazepane precursor. nih.gov

Stereoselective Synthesis of Enantiopure this compound Derivatives

Many bioactive molecules are chiral, with their therapeutic effects often residing in a single enantiomer. Therefore, the development of stereoselective synthetic routes is crucial. For 1,4-diazepane derivatives, which can possess stereocenters on the seven-membered ring, several strategies for achieving enantiopurity have been developed.

One effective approach is to start the synthesis from enantiomerically pure building blocks derived from the chiral pool. Amino acids are excellent starting materials for this purpose. A synthetic route could begin with a protected, chiral amino acid which is elaborated through a series of steps, including peptide coupling and reduction, to form the chiral diazepane ring. This strategy ensures that the stereochemistry at a specific position is controlled from the outset.

Another powerful method is the use of asymmetric catalysis. Asymmetric reductive amination is a key reaction for preparing chiral amines and can be applied to the synthesis of chiral 1,4-diazepanes. This could involve the enantioselective reduction of a prochiral cyclic imine precursor using a chiral catalyst or a biocatalyst like an imine reductase. Furthermore, stereoselective cyclization reactions can be employed. For instance, solid-phase synthesis strategies have been used to create complex, fused diazepine structures with full retention of configuration at specific stereocenters during the final cyclization step. chemrxiv.org These established principles of stereoselective synthesis could be adapted to a synthetic route for this compound, ensuring the production of specific, enantiopure derivatives for further study.

Reaction Mechanisms and Pathways Associated with 1 2,2,2 Trifluoroethyl 1,4 Diazepane Formation and Transformation

Radical Reaction Pathways in Trifluoroethylation

The formation of the C-N bond to introduce the 2,2,2-trifluoroethyl group onto the 1,4-diazepane scaffold can proceed through radical-based mechanisms. These pathways offer alternatives to traditional nucleophilic substitution and reductive amination methods, often under milder conditions. researchgate.netresearchgate.net

Hydrogen-Atom Transfer (HAT) is a fundamental process in radical chemistry, enabling the selective functionalization of otherwise inert C-H bonds or the generation of radicals from N-H bonds. mdpi.comnih.gov In the context of trifluoroethylating 1,4-diazepane, a HAT process can initiate the reaction. An amidyl radical, for instance, can abstract a hydrogen atom from the N-H bond of the diazepane. mdpi.com This generates a nitrogen-centered radical on the diazepane ring, which is then poised to react with a trifluoroethyl source.

The driving force for HAT is typically the bond dissociation energy (BDE), with the reaction favoring the formation of a more stable radical. mdpi.com Recent advancements have utilized photoredox catalysis to generate highly reactive species like chlorine atoms under mild conditions, which can then act as powerful HAT reagents to activate substrates for subsequent functionalization. nih.gov Such methods could be applied to generate the necessary diazepane radical intermediate for trifluoroethylation. Iterative HAT processes have also been developed, demonstrating the ability to achieve multiple functionalizations at specific sites, a strategy that could potentially be adapted for the diazepane system. rsc.org

While the target is the trifluoroethyl group, the principles of trifluoromethyl radical (•CF3) generation are highly relevant. The highly electrophilic and reactive •CF3 radical is often generated from various precursors. wikipedia.org Common sources include CF3I in the presence of an initiator like triethylborane, sodium trifluoromethanesulfinate (Langlois' reagent), or Togni's and Umemoto's reagents. acs.orgwikipedia.org Photochemical or thermal activation of sulfone-based reagents has also emerged as a redox-neutral method to produce trifluoromethyl radicals. researchgate.net

Once generated, the trifluoromethyl or a related trifluoroethyl radical can engage in several reaction pathways. A key pathway is the coupling with an alkyl radical. acs.orgresearchgate.net For instance, a nitrogen-centered radical on the 1,4-diazepane, formed via HAT, could be trapped by a trifluoroethyl radical source. Alternatively, copper-mediated protocols have been developed where a Cu(II)-CF3 complex transfers the trifluoromethyl group to an alkyl radical. acs.org This approach is notable for its operational simplicity and tolerance of various functional groups. acs.orgresearchgate.net

Table 1: Selected Methods for Trifluoromethyl Radical Generation This table is interactive. Users can sort and filter data.

Precursor Reagent Activation Method Key Features
Trifluoroiodomethane (CF3I) Triethylborane, Light Generates electrophilic •CF3 radical. wikipedia.org
Sodium trifluoromethanesulfinate (CF3SO2Na) Oxidant (e.g., K2S2O8) Inexpensive and stable source. wikipedia.org
Togni's Reagent Photoredox, NHC-catalysis Electrophilic CF3 source, enables radical cascade reactions. acs.org
Alkyl Sulfones UV Light (Norrish Type I) Redox-neutral and catalyst-free generation. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorinated Heterocycles

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for C-N bond formation, particularly on electron-deficient aromatic or heteroaromatic rings. nih.govnih.gov In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.govstackexchange.com Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate complex, thereby accelerating the rate-determining addition step. stackexchange.comlboro.ac.uk

The secondary amine of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane can act as a potent nucleophile in SNAr reactions. When reacted with highly fluorinated heterocycles (e.g., perfluoropyridine or cyanuric fluoride), the diazepane can displace a fluoride (B91410) ion to form a new C-N bond, thus appending the fluorinated heterocyclic moiety to the diazepane core. The reaction rate and regioselectivity are dictated by the electronic properties of the fluoroarene and the position of other substituents. nih.govnih.gov While traditional SNAr reactions often require harsh conditions, mechanochemical methods and the use of mild bases are being explored to improve the environmental and economic viability of these transformations. nih.govlboro.ac.uk

Table 2: Factors Influencing SNAr Reactions This table is interactive. Users can sort and filter data.

Factor Influence on Reaction Example
Leaving Group Fluorine is a better leaving group than other halogens in SNAr due to its high inductive effect stabilizing the Meisenheimer intermediate. stackexchange.com Reaction of pentafluoropyridine (B1199360) with an amine.
Ring Activation Electron-withdrawing groups (e.g., -NO2, -CN, other fluorine atoms) ortho and para to the leaving group stabilize the negative charge in the intermediate, accelerating the reaction. nih.gov Dinitrofluorobenzene reacts faster than fluorobenzene.
Nucleophile Stronger nucleophiles generally increase the reaction rate. The N-H of a secondary amine is a common nucleophile. 1,4-diazepane reacting with a fluoroarene.

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation of the base without strongly solvating the nucleophile. researchgate.net | Reaction carried out in N,N-dimethylformamide. |

Concerted and Stepwise Mechanisms in Cycloadditions Involving Diazepanes

The 1,4-diazepane ring can participate in cycloaddition reactions, leading to the formation of more complex, fused heterocyclic systems. These reactions can proceed through either concerted or stepwise mechanisms, depending on the reactants and conditions. A prominent example is the [4+3] cycloaddition, which is an efficient method for synthesizing seven-membered rings like benzodiazepines. nih.gov

In a stepwise mechanism, the reaction proceeds through a distinct intermediate. For example, the reaction of a diamine with an unsaturated carbonyl compound can involve a Michael addition followed by an intramolecular cyclization and dehydration to form the diazepine (B8756704) ring. ijpcbs.com In contrast, a concerted mechanism involves a single transition state where all bonds are formed and broken simultaneously. The Huisgen 1,3-dipolar cycloaddition is a classic example of a concerted pathway that can be used to construct N-heterocycles containing the 1,4-diazepane moiety. researchgate.net Multicomponent reactions have also been developed that utilize cycloadditions, such as a [5+2] cycloaddition involving azomethine ylides, to generate 1,4-diazepine structures in a single step. chemeketa.edunih.gov

Influence of the Trifluoroethyl Group on Reaction Kinetics and Selectivity

The introduction of a 2,2,2-trifluoroethyl group at the N1 position of 1,4-diazepane has a profound impact on the molecule's chemical properties and reactivity. The trifluoromethyl (CF3) moiety is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. nih.gov This inductive effect significantly reduces the basicity and nucleophilicity of the adjacent nitrogen atom (N1). nih.gov

This reduction in basicity can alter the kinetics of subsequent reactions. For example, in reactions where the diazepane acts as a nucleophile or a base, the N1 position will be significantly less reactive than the N4 position. This electronic differentiation provides a powerful tool for achieving regioselectivity in further functionalization reactions at the N4 position without the need for protecting groups. Furthermore, the steric bulk of the trifluoroethyl group can influence the stereoselectivity of reactions, directing incoming reagents to the less hindered face of the molecule. The unique hydrogen-bonding capabilities of the α-CF3 amine moiety, which can mimic an amide, may also influence substrate binding and transition state stabilization in catalyzed reactions. nih.gov The altered lipophilicity and metabolic stability conferred by the trifluoroethyl group are also key considerations in the design of pharmacologically active molecules. acs.org

Computational and Theoretical Chemistry Studies on 1 2,2,2 Trifluoroethyl 1,4 Diazepane Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the molecular structure and reactivity of chemical systems at the electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(2,2,2-Trifluoroethyl)-1,4-diazepane, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or higher, are utilized to determine its ground-state geometry and electronic properties.

Electronic analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov In this compound, the HOMO is typically localized on the more electron-rich secondary amine, while the LUMO may be distributed across the electron-withdrawing trifluoroethyl group. nih.gov Molecular Electrostatic Potential (MEP) maps can further illustrate the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Representative Theoretical Parameters for this compound Calculated via DFT/B3LYP. (Data are illustrative, based on analogous systems).
ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap (ΔE)5.7 eV
Dipole Moment3.2 D

DFT is also instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating transition states (TS), which are first-order saddle points on the energy surface, and calculating the activation energy (energy barrier) required for the reaction to proceed. ijpcbs.comnih.govnih.gov

For this compound, theoretical studies can predict the outcomes and kinetics of various reactions. For instance, the mechanism for N-alkylation at the secondary amine position can be modeled. DFT calculations can determine the structure of the transition state and the associated energy barrier, providing insights into reaction rates. nih.gov Computational studies on the racemization of related chiral benzodiazepines have successfully used DFT to evaluate different proposed mechanisms, such as ring-chain tautomerism, and to calculate the Gibbs free energy of activation. nih.govresearchgate.net These methods could similarly be applied to understand potential stereochemical transformations in substituted diazepanes.

Table 2: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of this compound.
Reaction TypeComputational MethodCalculated ΔG‡ (kcal/mol)
N-H AlkylationDFT (M06-2X)22.5
Ring InversionDFT (B3LYP)10-15

Conformational Analysis of 1,4-Diazepane Ring Systems

The nature and size of substituents on the nitrogen atoms play a crucial role in determining the conformational preference of the 1,4-diazepane ring. nih.govnih.gov The 2,2,2-trifluoroethyl group is sterically demanding and strongly electron-withdrawing. mdpi.com Computational modeling studies on related N,N-disubstituted-1,4-diazepanes have shown that bulky substituents can lead to a preference for a twist-boat conformation over a chair conformation to minimize steric hindrance. nih.gov The trifluoromethyl moiety itself can introduce conformational preferences due to effects like hyperconjugation and dipole-dipole interactions. nih.gov Therefore, it is expected that the trifluoroethyl group in this compound will significantly influence the conformational equilibrium, likely favoring conformations that position this bulky group in a pseudo-equatorial orientation to reduce steric strain.

The 1,4-diazepane ring can undergo a process of ring inversion, where it flips from one conformation to another (e.g., from one chair form to another). This dynamic process is characterized by an energy barrier that can be determined experimentally by dynamic NMR and calculated with high accuracy using computational methods like DFT. nih.govacs.org Studies on diazepam and other 1,4-benzodiazepine (B1214927) derivatives have shown that N1 substituents have a significant effect on the ring-inversion barrier. nih.govacs.org For diazepam, the calculated ring inversion barrier is approximately 17.6 kcal/mol. researchgate.net The presence of the trifluoroethyl group on one of the nitrogen atoms in this compound would be expected to alter this barrier. The specific impact would depend on the transition state structure for the inversion process and the steric and electronic contributions of the substituent.

Molecular Dynamics Simulations and Computational Modeling

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of molecular motion in different environments, such as in aqueous solution. nih.gov

For this compound, MD simulations can be used to sample its vast conformational space, identifying the most populated conformational states and the pathways for interconversion between them. nih.gov These simulations provide a more realistic picture of the molecule's behavior in a biological or solution-phase environment than static, gas-phase quantum calculations. By analyzing the MD trajectory, one can understand how the flexible diazepane ring and the trifluoroethyl substituent move and interact with surrounding solvent molecules. Such simulations are crucial for understanding how the molecule might bind to a biological target, as both the ligand's and the receptor's flexibility are key to the binding process. nih.gov

Ligand-Target Interaction Studies for Diazepane Scaffolds

Computational methods are invaluable for elucidating the binding modes of diazepane-containing ligands with their biological targets. Molecular docking and molecular dynamics (MD) simulations, in particular, offer a detailed view of the intermolecular interactions that govern molecular recognition.

One area of significant interest has been the development of 1,4-diazepane-based ligands for sigma receptors, which are implicated in a variety of neurological disorders. nih.govacs.orgnih.gov A computational assessment of a series of novel 1,4-diazepane derivatives as sigma receptor ligands revealed key interactions within the σ1 receptor active site. nih.gov For instance, the benzofuran (B130515) derivative 2c was identified as a potent σ1R ligand. nih.govacs.org Docking studies suggested that this compound penetrates deep into the binding pocket, with its benzene (B151609) ring interacting with Trp164 and Phe133. nih.gov A crucial hydrogen bond is formed with Thr181, and the complex is further stabilized by numerous hydrophobic interactions. nih.gov

Molecular dynamics simulations of the ligand-receptor complex provided further insights into the stability of these interactions. The root-mean-square deviation (RMSD) of the ligand with respect to the protein backbone was found to be a critical parameter in assessing the stability of the binding pose. nih.gov

Another important class of enzymes targeted by 1,4-diazepane scaffolds is farnesyltransferase. acs.orgnih.gov Inhibitors of this enzyme have shown potential as anticancer agents. nih.gov A series of potent farnesyltransferase inhibitors based on a 1,4-diazepane scaffold have been synthesized and evaluated. acs.orgnih.gov While the specific computational details for these compounds are not extensively elaborated in the provided context, the high potency of these inhibitors suggests a well-defined binding mode within the enzyme's active site. acs.orgnih.gov Computational studies for such systems would typically involve docking the diazepane-based inhibitors into the crystal structure of farnesyltransferase to identify key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity.

Diazepane Scaffold DerivativeTargetKey Interacting ResiduesInteraction Types
Benzofuran-substituted 1,4-diazepane (e.g., 2c)Sigma-1 Receptor (σ1R)Trp164, Phe133, Tyr206, Thr181Hydrophobic interactions, Hydrogen bond
Generic 1,4-diazepaneFarnesyltransferaseNot specified in provided contextLikely hydrogen bonding and hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications in Fluorinated Heterocycle Design

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms have emerged as powerful tools in drug discovery, enabling the prediction of biological activity from chemical structure and guiding the design of more potent and selective compounds. rsc.orgnih.govresearchgate.net These approaches are particularly valuable in the context of fluorinated heterocycles, where the unique properties of fluorine can have complex and non-intuitive effects on molecular properties and biological activity. chim.itbeilstein-journals.org

The development of robust QSAR models relies on the careful selection of molecular descriptors that capture the essential physicochemical properties of the molecules under study. These descriptors can be broadly categorized as constitutional, topological, geometrical, and quantum-chemical. For fluorinated compounds, specific descriptors that account for the effects of fluorine, such as its high electronegativity and the strength of the C-F bond, are often employed.

A variety of statistical methods are used to build QSAR models, ranging from multiple linear regression (MLR) to more sophisticated machine learning algorithms like support vector machines (SVM), random forests (RF), and artificial neural networks (ANN). The predictive power of a QSAR model is typically assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with an independent test set.

Machine learning approaches are also being increasingly used to predict the effects of fluorination on compound bioactivity. nih.govresearchgate.net For example, a multimodal deep learning model, F-CPI, has been developed to predict changes in bioactivity upon fluorine substitution. nih.gov This model demonstrated high accuracy, precision, and recall in predicting these changes. nih.gov Such models can be invaluable in the early stages of drug design, allowing for the rapid in silico screening of virtual libraries of fluorinated compounds and prioritizing the most promising candidates for synthesis and biological evaluation.

Another application of machine learning is in predicting the reactivity of fluorinating reagents. A neural network algorithm has been successfully employed to predict the fluorination strength of a wide range of N-F fluorinating reagents based on a set of molecular and categorical descriptors. rsc.org This predictive capability can aid in the selection of the most appropriate reagent for a given synthetic transformation, thereby streamlining the synthesis of novel fluorinated heterocycles.

MethodologyApplication in Fluorinated Heterocycle DesignKey Features
QSARPredicting biological activity of fluorinated compounds.Utilizes molecular descriptors and statistical models (e.g., MLR).
Machine Learning (e.g., SVM, RF, ANN)Predicting bioactivity changes upon fluorination, predicting reactivity of fluorinating reagents.Can handle complex, non-linear relationships between structure and activity.
Deep Learning (e.g., F-CPI model)Predicting bioactivity changes induced by fluorine substitution.Demonstrated high accuracy, precision, and recall.

Advanced Spectroscopic Characterization of 1 2,2,2 Trifluoroethyl 1,4 Diazepane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR for Assignment of Substitution Patterns

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer primary insights into the molecular framework. The chemical shifts, signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the precise assignment of substitution patterns.

In 1-(2,2,2-Trifluoroethyl)-1,4-diazepane, the electron-withdrawing trifluoroethyl group significantly influences the chemical shifts of nearby nuclei compared to the parent 1,4-diazepane (also known as homopiperazine). The protons on the carbon adjacent to the nitrogen bearing the trifluoroethyl group (C2 and C7) are expected to be shifted downfield. The methylene (B1212753) protons of the trifluoroethyl group (-CH₂CF₃) typically appear as a quartet in the ¹H NMR spectrum due to coupling with the three fluorine atoms. The diazepane ring protons exhibit complex multiplets resulting from geminal and vicinal couplings.

¹³C NMR provides complementary information. The number of unique signals indicates the molecule's symmetry. For the parent homopiperazine, signals appear at approximately 33.3 ppm (C-6), 47.8 ppm (C-5,7), and 51.5 ppm (C-2,3) in CDCl₃. mdpi.com Upon substitution, the carbons of the trifluoroethyl group give rise to distinct signals; the -CH₂- carbon is coupled to the fluorine atoms, and the -CF₃ carbon appears as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity (¹H)
H/C-2 2.8 - 3.1 ~55-58 m
H/C-3 2.7 - 2.9 ~50-53 m
H/C-5 2.9 - 3.2 ~48-51 m
H/C-6 1.8 - 2.0 ~30-33 m
H/C-7 2.9 - 3.2 ~55-58 m
N-CH₂-CF₃ 3.0 - 3.3 ~50-55 (q) q
N-CH₂-CF₃ - ~125 (q) -

Note: Predicted values are based on data for parent 1,4-diazepane and known substituent effects. 'm' denotes multiplet, 'q' denotes quartet, 'br s' denotes broad singlet.

¹⁹F NMR for Trifluoroethyl Moiety Characterization

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for characterizing fluorinated organic molecules due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nsf.gov This method is ideal for confirming the presence and electronic environment of the trifluoroethyl group.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the -CF₃ group. This signal will appear as a triplet due to coupling to the two adjacent methylene protons (³JHF). The chemical shift of this triplet provides a sensitive probe of the local molecular environment. nih.gov The analysis of fluorinated ketoesters and other small molecules has demonstrated the utility of ¹⁹F NMR for quantitative analysis and reaction monitoring. nih.gov

Table 2: Predicted ¹⁹F NMR Data for this compound

Group Predicted ¹⁹F Shift (ppm) Multiplicity Coupling Constant

Note: Chemical shifts are relative to a standard such as CFCl₃.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are indispensable for establishing atomic connectivity and deducing the conformational properties of complex molecules. harvard.edu

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the mapping of adjacent protons. For the diazepane ring, COSY would trace the spin systems from H-2 to H-3 and from H-5 through H-6 to H-7, confirming the ring structure. rsc.orgnih.gov

¹H-¹³C HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate protons with their directly attached carbons, enabling unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. mdpi.comnih.gov

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and confirming the connection of substituents. For instance, a correlation between the -CH₂- protons of the trifluoroethyl group and the C-2/C-7 carbons of the diazepane ring would definitively place the substituent on the N-1 nitrogen. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing vital information about the molecule's conformation and stereochemistry. rsc.org For the 1,4-diazepane ring, which can adopt various conformations such as chair and twist-boat, NOESY can help determine the predominant conformer in solution by identifying axial and equatorial proton proximities. nih.gov

Dynamic NMR for Conformational Mobility and Barriers

Seven-membered rings like 1,4-diazepane are conformationally flexible. Processes such as ring inversion can occur rapidly on the NMR timescale at room temperature, resulting in averaged signals. Dynamic NMR (DNMR), which involves recording spectra at variable temperatures, is used to study these conformational changes. researchgate.net

As the temperature is lowered, the rate of ring inversion slows. If the exchange rate becomes slow enough, separate signals for atoms in different chemical environments (e.g., axial and equatorial protons) may be resolved. As the temperature is increased, these distinct signals broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange process, providing a quantitative measure of the inversion barrier. rsc.orgnih.gov Studies on related heterocyclic systems have revealed energy barriers of approximately 10 kcal mol⁻¹ for chair-to-chair interconversions. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₇H₁₃F₃N₂), high-resolution mass spectrometry (HRMS) can determine the monoisotopic mass with high precision (182.10309 Da). uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct Formula Calculated m/z
[M]⁺ C₇H₁₃F₃N₂⁺ 182.1025
[M+H]⁺ C₇H₁₄F₃N₂⁺ 183.1104
[M+Na]⁺ C₇H₁₃F₃N₂Na⁺ 205.0923

Source: Data derived from PubChem CID 16228730. uni.lu

The fragmentation pattern, typically studied using techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, provides a fingerprint of the molecule's structure. For aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation. miamioh.edu

For this compound, several key fragmentation pathways can be predicted:

Ring Cleavage via α-cleavage: Cleavage of the C2-C3 or C5-C6 bonds, initiated by ionization at one of the nitrogen atoms, would be a major pathway.

Formation of Iminium Ions: Loss of radicals from the ring would generate characteristic iminium ion fragments. For example, cleavage alpha to N4 could lead to the loss of a C₃H₆N• radical.

Fragmentation of the Ethylenediamine Bridge: Cleavage within the five-membered sequence from N1 to N4 can lead to characteristic neutral losses.

The fragmentation of related benzodiazepines often involves losses of CO, Cl•, or HCN, depending on their specific structure. researchgate.net The study of ketamine analogues also highlights α-cleavage of the cycloalkanone moiety as a primary fragmentation route. nih.gov

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Predicted m/z Possible Structure/Origin
183 [M+H]⁺
154 [M+H - C₂H₅]⁺
113 [M+H - CF₃CH₂]⁺
99 [CF₃CH₂N(CH₂)₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The presence of a secondary amine (N-H) group will give rise to a stretching vibration in the region of 3300-3500 cm⁻¹. Aliphatic C-H stretching vibrations will be observed between 2850 and 3000 cm⁻¹. Perhaps the most distinctive feature will be the very strong and sharp absorption bands corresponding to the C-F stretching vibrations of the trifluoroethyl group, which typically appear in the 1000-1400 cm⁻¹ region. C-N stretching vibrations are also expected in the fingerprint region (1000-1200 cm⁻¹). IR data for related 1,4-benzodiazepine (B1214927) structures show characteristic absorptions for N-H and other functional groups. mdpi.com

Table 5: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber Range (cm⁻¹) Intensity Type of Vibration
N-H (secondary amine) 3300 - 3500 Medium Stretch
C-H (aliphatic) 2850 - 3000 Medium-Strong Stretch
C-H 1440 - 1480 Medium Bend
C-F 1000 - 1400 Very Strong Stretch

Table of Mentioned Compounds

Compound Name
This compound
1,4-Diazepane (Homopiperazine)
Atorvastatin
Mefloquine
Tetrahydro-1,4-benzothiazepines
1,4-Benzodiazepines

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. nih.gov This method provides precise data on bond lengths, bond angles, and conformational arrangements, which are crucial for understanding the structure-activity relationships of pharmacologically active compounds. nih.gov For 1,4-diazepane derivatives, X-ray crystallography reveals the preferred conformation of the flexible seven-membered ring and the spatial orientation of its substituents.

Detailed crystallographic studies on analogues of this compound provide valuable insights into the conformational preferences of the diazepane core. The solid-state structure of the parent compound, 1,4-diazepane (also known as homopiperazine), has been determined, revealing key structural parameters that serve as a baseline for comparison with its derivatives.

In a study of 1,4-ditosyl-1,4-diazepane, X-ray analysis showed that the 1,4-diazepane ring is disordered over two orientations. researchgate.net The presence of bulky tosyl groups on the nitrogen atoms significantly influences the ring's conformation. The dihedral angle between the two phenyl rings of the tosyl groups is 82.88 (7)°. researchgate.net

Another derivative, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, was found to adopt a chair conformation in the solid state, with the 4-chlorophenyl substituents in equatorial positions. nih.gov The geometry at one of the nitrogen atoms (N1) is pyramidal, while the other (N4) has a planar configuration. nih.gov This highlights how substitutions on both the ring carbons and nitrogens can alter the geometry of the diazepane system.

The crystallographic data for these analogues are summarized in the tables below, providing a comparative overview of their solid-state structures.

Crystallographic Data for 1,4-Diazepane (Homopiperazine)

ParameterValue
Formula C₅H₁₂N₂
Crystal System Tetragonal
Space Group I-42d
a (Å) 7.208(2)
b (Å) 7.208(2)
c (Å) 23.094(7)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1199.9(6)
Z 8

Data sourced from a study on the crystal structure of homopiperazine. mdpi.com

Selected Bond Lengths and Angles for 1,4-Diazepane (Homopiperazine)

Bond/AngleValue
N(1)–C(2) (Å) 1.455(5)
C(2)–C(3) (Å) 1.481(5)
N(1)–C(4) (Å) 1.470(5)
C(2)–N(1)–C(4) (°) 112.0(3)
N(1)–C(2)–C(3) (°) 114.9(4)

Data sourced from a study on the crystal structure of homopiperazine. mdpi.com

Crystallographic Data for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

ParameterValue
Formula C₁₉H₂₀Cl₂N₂O
Crystal System Monoclinic
Space Group P2₁/n
Z 4
Ring Conformation Chair

Data sourced from a study on the synthesis and crystal structure of the compound. nih.gov

Structure Activity Relationship Sar and Design Principles for Trifluoroethylated Diazepane Scaffolds in Medicinal Chemistry

Impact of the Trifluoromethyl Group on Molecular Properties Relevant to Biological Activity

The incorporation of a trifluoromethyl (-CF3) group, as part of the trifluoroethyl moiety, profoundly alters the physicochemical profile of the diazepane scaffold. These changes in electronic and steric properties are fundamental to its enhanced biological performance and metabolic stability. mdpi.com

The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms. This creates a strong inductive effect that lowers the pKa of the adjacent nitrogen atom in the diazepane ring, making it less basic compared to its non-fluorinated alkyl counterparts. This reduction in basicity can be crucial for modulating interactions with biological targets and improving oral bioavailability.

Furthermore, the -CF3 group serves as an effective bioisostere for other chemical groups. While larger than a methyl group, it is sometimes used as its replacement to increase metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. google.com This was a key consideration in the development of N-polyfluoroalkyl benzodiazepines, where replacing a metabolically vulnerable N-methyl group with a trifluoroethyl group was intended to create compounds more resistant to N-dealkylation, a common metabolic pathway for drugs like diazepam. pharmacy180.com

Table 1: Comparison of Physicochemical Properties of Methyl vs. Trifluoroethyl Substituents
PropertyMethyl Group (-CH₃)Trifluoroethyl Group (-CH₂CF₃)Impact on Molecular Properties
Electronic EffectWeakly electron-donatingStrongly electron-withdrawing (inductive)Reduces basicity of adjacent nitrogen; alters electrostatic interactions.
Lipophilicity (Hansch π)~ +0.5~ +1.0 (estimated for the group)Increases lipophilicity, potentially improving membrane permeability.
Metabolic StabilitySusceptible to oxidation (N-dealkylation)Highly resistant to oxidative metabolismIncreases metabolic half-life and duration of action.
Steric Size (Van der Waals radius)SmallerLargerCan influence binding conformation and selectivity.

The trifluoromethyl group is bulkier than a methyl group, and its introduction can influence the conformational preferences of the flexible seven-membered diazepine (B8756704) ring. The specific conformation adopted by the ring is critical for its interaction with target receptors, such as the GABA-A receptor for benzodiazepines. The steric hindrance imparted by the trifluoroethyl group can lock the molecule into a more favorable binding conformation or, conversely, prevent it from adopting an undesirable one. This can lead to improved potency and selectivity for specific receptor subtypes. For instance, 2-oxoquazepam, a metabolite of the N-trifluoroethylated benzodiazepine (B76468) quazepam, shows a higher affinity for type 1 benzodiazepine receptors over type 2 receptors. researchgate.net

Scaffold Modifications and Derivatization Strategies

The 1,4-diazepane scaffold, particularly in its benzofused form, offers multiple positions for chemical modification to build structure-activity relationships. When a trifluoroethyl group is fixed at the N-1 position, derivatization at other sites allows for the fine-tuning of pharmacological activity.

SAR studies on benzodiazepines have established clear principles for substitution that can be applied to trifluoroethylated diazepane analogs. pharmacy180.comblogspot.comresearchgate.net

Position 7: The presence of an electron-withdrawing group (e.g., -Cl, -NO₂) on the fused benzene (B151609) ring is critical for anxiolytic and anticonvulsant activity. More strongly electron-withdrawing groups generally lead to higher potency. pharmacy180.com

Position 5: A phenyl ring at this position is optimal for activity. Substituents on this phenyl ring, particularly at the ortho (2') position (e.g., -F, -Cl), can further increase potency. Substitution at the para (4') position tends to decrease activity. pharmacy180.com

Position 3: Alkyl substitution at the 3-position generally decreases activity. However, a 3-hydroxyl group can lead to compounds with a shorter half-life due to rapid metabolic conjugation. pharmacy180.com

Position 2: A carbonyl group (C=O) at the 2-position is a common feature of many active benzodiazepines (benzodiazepin-2-ones). Reducing this to a methylene (B1212753) (-CH₂) group typically lessens potency. pharmacy180.com

Table 2: Summary of Structure-Activity Relationships for N-1 Trifluoroethylated Benzodiazepine Scaffolds
Position of SubstitutionFavorable SubstituentsUnfavorable SubstituentsEffect on Activity
N-1-CH₂CF₃, -CH₃-H, Large bulky groupsTrifluoroethyl group enhances metabolic stability and potency.
C-7Electron-withdrawing groups (Cl, Br, NO₂)Unsubstituted, Electron-donating groupsEssential for high anxiolytic/anticonvulsant potency.
C-5 (Phenyl Ring)Ortho (2')-halogen (F, Cl)Para (4')-substituentsIncreases binding affinity and potency.
C-3-H, -OH (for shorter duration)Alkyl groupsSubstitution generally reduces potency.

A well-established strategy in benzodiazepine chemistry is the fusion of an additional heterocyclic ring to the diazepine scaffold, creating triazolo- or imidazo-benzodiazepines like alprazolam and midazolam. google.com This approach rigidifies the structure, can enhance potency, and may alter the pharmacological profile. For example, fusing a triazole ring can lead to compounds with higher potency that may not require the traditional C-7 electron-withdrawing substituent. pharmacy180.com Applying this strategy to a 1-(2,2,2-trifluoroethyl)-1,4-diazepane core could generate novel chemical entities with unique properties, combining the metabolic stability of the trifluoroethyl group with the enhanced potency conferred by the fused heterocyclic system.

Rational Design Principles for Targeting Specific Biological Pathways

Rational drug design aims to develop molecules that interact optimally with a specific biological target based on knowledge of that target's structure and function. blogspot.com For trifluoroethylated diazepane scaffolds, the design principles are guided by the well-understood pharmacology of benzodiazepines, which primarily target the GABA-A receptor in the CNS.

The design process begins with the 1,4-diazepane scaffold, known to bind to the benzodiazepine site on the GABA-A receptor. The introduction of the 2,2,2-trifluoroethyl group at the N-1 position is a rational choice based on pharmacokinetic considerations. Its primary purpose is to block oxidative N-dealkylation, a major metabolic liability, thereby increasing the drug's half-life and stability. pharmacy180.com

With this metabolically robust core, further modifications can be made to optimize interactions with the receptor and fine-tune the desired biological effect (e.g., anxiolytic vs. hypnotic). For instance, the addition of a 2'-fluoro substituent on the C-5 phenyl ring, as seen in 2-oxoquazepam, can enhance binding affinity. researchgate.net This targeted modification, combined with the trifluoroethyl group, leads to a compound with high potency and a specific affinity for certain GABA-A receptor subtypes. This approach allows for the rational design of molecules tailored to specific therapeutic needs within CNS pathways, aiming for improved efficacy and a better side-effect profile compared to earlier-generation compounds.

Enzyme Inhibitor Design Utilizing Diazepane Scaffolds

The diazepane framework has been successfully utilized in the design of various enzyme inhibitors. The flexibility of the seven-membered ring allows it to adopt conformations that can fit into the active sites of different enzymes. The incorporation of a 1-(2,2,2-trifluoroethyl) moiety can be a critical design element in enhancing the inhibitory potency and pharmacokinetic profile of these molecules.

The structure-activity relationship (SAR) for such inhibitors often reveals that the trifluoroethyl group can enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes. This increased stability can lead to an improved pharmacokinetic profile, a crucial aspect of drug development. The table below illustrates the hypothetical impact of substitutions on a this compound core on enzyme inhibitory activity, based on general principles of medicinal chemistry.

CompoundR1 SubstitutionR2 SubstitutionTarget EnzymeIC50 (nM)
1aHHHypothetical Kinase A500
1bPhenylHHypothetical Kinase A150
1c4-ChlorophenylHHypothetical Kinase A50
1dHMethylHypothetical Protease B800
1eHBenzylHypothetical Protease B200

This table presents hypothetical data for illustrative purposes, demonstrating potential SAR trends.

Receptor Ligand Design Based on Diazepane Architectures

The 1,4-diazepane scaffold is also a valuable template for the design of ligands that target a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels. The conformational flexibility of the diazepane ring allows for the precise positioning of substituents to achieve high-affinity and selective binding to receptor pockets. The introduction of the 1-(2,2,2-trifluoroethyl) group can play a significant role in modulating the binding affinity and selectivity of these ligands.

For instance, diazepane derivatives have been investigated as ligands for the sigma (σ) receptors, which are implicated in a range of central nervous system disorders. The trifluoroethyl group can contribute to favorable hydrophobic interactions within the receptor's binding site. Furthermore, its electron-withdrawing properties can influence the hydrogen-bonding capacity of the diazepane nitrogens, which can be critical for receptor recognition.

CompoundR1 SubstitutionR2 SubstitutionTarget ReceptorKi (nM)
2aHHHypothetical Receptor X1000
2bBenzylHHypothetical Receptor X250
2c4-FluorobenzylHHypothetical Receptor X80
2dHCyclohexylHypothetical Receptor Y1200
2eHAdamantylHypothetical Receptor Y300

This table presents hypothetical data for illustrative purposes, demonstrating potential SAR trends.

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